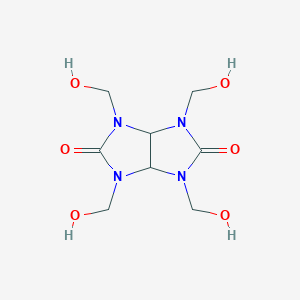

Tetramethylol acetylenediurea

カタログ番号 B036141

分子量: 262.22 g/mol

InChIキー: UUGLSEIATNSHRI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US05180772

Procedure details

The following experimental procedure was utilized to test physical properties of nonwoven substrates impregnated with the tetramethylol glycoluril-containing VAE copolymer emulsions. The copolymer binder was applied to the substrate using the Atlas padding technique. The emulsions were initially diluted with deionized water to 9.0% solids and the pH was adjusted to 4.0 with ammonium chloride. Whatman #4 chromatography paper was saturated with the binder, the samples were dried, heated at 300° F. for five minutes and then subjected to tensile testing. The strips were immersed in solvent for three minutes and then placed in an Instron (2" jaw span, 1"/min. crosshead speed) for testing.

Identifiers

|

REACTION_CXSMILES

|

C(O)[N:2]1[C:6](=[O:7])[N:5](CO)[CH:4]2[N:10](CO)[C:11]([N:13](CO)[CH:3]12)=[O:12].[Cl-].[NH4+]>O>[CH:4]12[NH:10][C:11](=[O:12])[NH:13][CH:3]1[NH:2][C:6]([NH:5]2)=[O:7] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

[Compound]

|

Name

|

solids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

300 °F

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing VAE copolymer emulsions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the samples were dried

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |